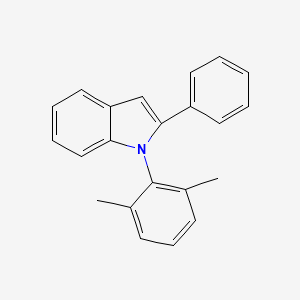
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and a phenyl group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. For this compound, the starting materials would include 2,6-dimethylphenylhydrazine and benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and requires heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound. Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Nitric acid, sulfuric acid, halogens, typically under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones, oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitro, sulfonyl, or halogenated indole derivatives.
Applications De Recherche Scientifique
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in Fischer indole synthesis.
2-Phenylindole: A structurally similar compound with different substituents on the indole ring.
Uniqueness: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is unique due to the presence of both 2,6-dimethylphenyl and phenyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to other indole derivatives.
Propriétés
Formule moléculaire |
C22H19N |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-16-9-8-10-17(2)22(16)23-20-14-7-6-13-19(20)15-21(23)18-11-4-3-5-12-18/h3-15H,1-2H3 |
Clé InChI |
MWAQNELMMZYWFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



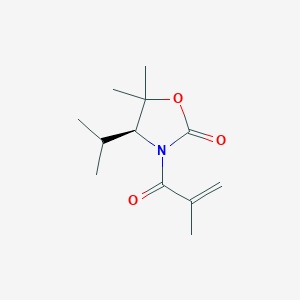
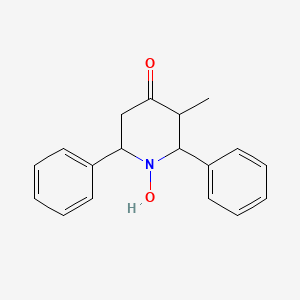
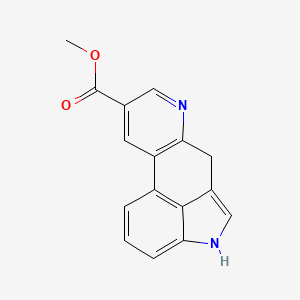
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
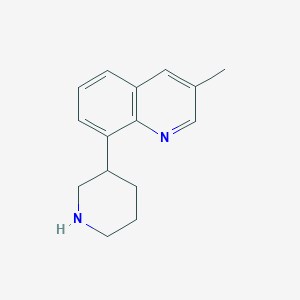
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
